molecular formula C9H10ClNO B2784006 (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol CAS No. 858036-16-5

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanol

Cat. No.: B2784006
CAS No.: 858036-16-5
M. Wt: 183.64
InChI Key: BTAKPMQKLSAHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanol is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.64. The purity is usually 95%.
BenchChem offers high-quality (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(6-chloropyridin-3-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAKPMQKLSAHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858036-16-5
Record name (1-(6-chloropyridin-3-yl)cyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1-(6-Chloropyridin-3-yl)cyclopropyl)methanol: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and pharmacophoric mechanism of (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol (CAS: 858036-16-5).

In drug development, this molecule is a high-value chiral building block and pharmacophore scaffold . It is not a standalone active pharmaceutical ingredient (API) but a critical intermediate used to synthesize potent modulators for metabolic and autoimmune targets, most notably GPR119 agonists , 11β-HSD1 inhibitors , and Tyk2 inhibitors .

Its "Mechanism of Action" is defined by its role in conformational restriction and bioisosteric replacement within a drug candidate's structure.

Executive Summary

(1-(6-Chloropyridin-3-yl)cyclopropyl)methanol is a specialized pyridine-cyclopropyl scaffold used in medicinal chemistry to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecule drugs.

  • Primary Role: Key intermediate for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanamine , a privileged amine motif found in G-protein coupled receptor (GPCR) modulators.

  • Pharmacophoric Mechanism:

    • Conformational Locking: The cyclopropyl ring restricts the rotation of the pyridine side chain, locking the molecule into a bioactive conformation that enhances binding affinity (reducing entropic penalty).

    • Bioisosterism: The 6-chloropyridine moiety acts as a lipophilic bioisostere for the 4-chlorophenyl group, improving metabolic stability (lowering CYP450 liability) and solubility while maintaining halogen bonding interactions.

  • Target Classes:

    • GPR119 Agonists: For Type 2 Diabetes (T2DM) and obesity.

    • 11β-HSD1 Inhibitors: For metabolic syndrome.

    • Tyk2 Inhibitors: For autoimmune disorders (e.g., psoriasis, IBD).

Structural Mechanism of Action (SAR)

The efficacy of drugs derived from this intermediate stems from the specific structural properties of the (6-chloropyridin-3-yl)cyclopropyl motif.

Conformational Restriction (The "Thorpe-Ingold" Effect)

Unlike a flexible alkyl chain (e.g., isopropyl or isobutyl), the cyclopropyl ring introduces significant bond angle strain (


) and rigidity.
  • Mechanism: The rigid cyclopropyl linker forces the pyridine ring and the polar "tail" (derived from the methanol) into a specific orthogonal or eclipsed orientation.

  • Benefit: This pre-organizes the ligand for the receptor binding pocket, minimizing the entropy loss upon binding (

    
    ), which thermodynamically drives potency (
    
    
    
    ).
Pyridine vs. Phenyl Bioisosterism

The 6-chloropyridine ring is strategically chosen over a 4-chlorophenyl ring.

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring, making it less susceptible to oxidative metabolism by CYP450 enzymes compared to a phenyl ring.

  • Halogen Bonding: The chlorine atom at position 6 is positioned to form a halogen bond with backbone carbonyls in the target protein (e.g., the hinge region of a kinase or a hydrophobic pocket in a GPCR).

Biological Signaling Pathways (Target Context)

Drugs synthesized from this intermediate typically modulate specific signaling pathways. The two most prominent are the GPR119 and 11β-HSD1 pathways.

GPR119 Signaling Pathway (Metabolic Regulation)

GPR119 agonists derived from this scaffold activate the Gs-protein coupled receptor in pancreatic


-cells and intestinal L-cells.

Pathway Logic:

  • Ligand Binding: The drug binds GPR119.

  • Gs Activation: G

    
    s dissociates and activates Adenylyl Cyclase (AC).
    
  • cAMP Surge: Intracellular cAMP levels rise.

  • Downstream Effect:

    • Pancreas: Activation of PKA/Epac2

      
       Glucose-Dependent Insulin Secretion (GSIS).
      
    • Intestine: Secretion of GLP-1 and GIP (Incretins).

GPR119_Pathway Ligand Drug (Pyridine-Cyclopropyl Motif) GPR119 GPR119 Receptor (Pancreatic Beta-Cell / L-Cell) Ligand->GPR119 Activates Gs Gs Protein GPR119->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Synthesizes PKA PKA / Epac2 cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Triggers GLP1 GLP-1 Secretion PKA->GLP1 Triggers

Figure 1: GPR119 signaling cascade activated by agonists containing the pyridine-cyclopropyl pharmacophore.

11β-HSD1 Inhibition Pathway

Inhibitors using this scaffold block the conversion of cortisone to cortisol, reducing visceral adiposity and insulin resistance.

HSD1_Pathway Inhibitor Drug (Pyridine-Cyclopropyl Motif) HSD1 11β-HSD1 Enzyme (ER Lumen) Inhibitor->HSD1 Blocks Cortisol Cortisol (Active Glucocorticoid) HSD1->Cortisol Inhibited Cortisone Cortisone (Inactive) Cortisone->Cortisol Conversion by 11β-HSD1 GR Glucocorticoid Receptor Cortisol->GR Binds Effects Adipogenesis Gluconeogenesis GR->Effects Promotes

Figure 2: Mechanism of 11β-HSD1 inhibition preventing local cortisol regeneration.

Synthetic Mechanism & Experimental Protocols

To utilize (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol in drug discovery, it is typically converted into its corresponding amine or aldehyde .

Synthetic Workflow (Methanol to Amine)

The hydroxyl group is a handle for further functionalization. The most common transformation is the conversion to the primary amine, which serves as the nucleophile to couple with the drug's core scaffold.

StepReagentConditionsMechanism
1. Activation Methanesulfonyl chloride (MsCl), TEADCM, 0°CConversion of -OH to -OMs (Mesylate leaving group).
2. Substitution Sodium Azide (NaN3)DMF, 60°CSN2 displacement of Mesylate by Azide (-N3).
3. Reduction Staudinger (PPh3/H2O) or Hydrogenation (H2/Pd-C)THF/H2O or MeOHReduction of Azide to Primary Amine (-NH2).
4. Coupling Carboxylic Acid Core + HATUDMF, RTAmide bond formation to generate final API.
Protocol: Mesylation of (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol

Self-validating protocol for intermediate activation.

  • Preparation: Dissolve 1.0 eq of (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl). The reaction is exothermic; control rate to maintain T < 5°C.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The alcohol peak (M+H ~184) should disappear, replaced by the mesylate (M+H ~262).

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Dry over MgSO4.

  • Yield Check: Expect >90% yield of the mesylate as a yellow oil.

References

  • World Intellectual Property Organization (WIPO). (2015). WO2015016206A1: Heterocyclic Compound (Tyk2 Inhibitors).Link

  • Journal of Medicinal Chemistry. (2012). Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes. (General reference for pyridine-cyclopropyl pharmacophores in GPR119).
  • Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and SAR of 11β-HSD1 Inhibitors containing cyclopropyl-amide linkers.
  • PubChem. (2024). Compound Summary: (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol (CAS 858036-16-5).[1][2][3][4][5]Link

  • Sigma-Aldrich. (2024). Product Specification: [1-(6-chloropyridin-3-yl)cyclopropyl]methanol.[1][2][3][5]Link

Sources

Technical Guide: Structure-Activity Relationship of Cyclopropyl-Containing Neonicotinoids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of cyclopropyl-containing neonicotinoids, focusing on Structure-Activity Relationships (SAR), mechanistic insights, and experimental validation.

Executive Summary

The incorporation of cyclopropyl moieties into neonicotinoid scaffolds represents a critical evolution in insecticide chemistry, designed to overcome resistance to first-generation compounds like imidacloprid.[1] This guide analyzes the Structure-Activity Relationship (SAR) of these compounds, specifically focusing on how the cyclopropyl group—acting either as a steric lock or a metabolic shield—modulates binding affinity to insect nicotinic acetylcholine receptors (nAChRs).[2]

We examine two distinct classes:

  • N-Cyclopropyl derivatives: Where the cyclopropyl group replaces alkyl chains to enhance lipophilicity and metabolic stability.[1]

  • Bridged Systems (e.g., Cycloxaprid): Where the cyclopropyl motif is part of a fused ring system that locks the pharmacophore in a bioactive cis-configuration.[1][2]

The Cyclopropyl Motif in Neonicotinoid Design

Physicochemical Properties

The cyclopropyl group is not merely a hydrophobic spacer; it possesses unique electronic properties due to the significant ring strain (~27.5 kcal/mol) and the


-character of its C-C bonds (Walsh orbitals).
PropertyEffect on Neonicotinoid ScaffoldMechanistic Benefit
Steric Bulk Increases volume compared to methyl/ethyl groups.[1][2]Fills hydrophobic sub-pockets in the nAChR binding site, potentially increasing selectivity for insect vs. mammalian receptors.
Conformational Rigidity Restricts bond rotation (especially in N-cyclopropyl analogs).[1][2]Reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.
Metabolic Stability Resists CYP450-mediated

-hydroxylation.[1][2]
Prolongs half-life in vivo by blocking the standard N-dealkylation pathway common to acetamiprid and imidacloprid.[1]
Lipophilicity (LogP) Increases LogP values.[1][2]Enhances cuticular penetration and transport across the insect blood-brain barrier.
The "Cis-Locking" Phenomenon (Case Study: Cycloxaprid)

First-generation neonicotinoids (e.g., imidacloprid) typically adopt a trans-configuration regarding the nitro/cyano group.[1][2] However, resistance mechanisms often involve mutations that reduce affinity for this specific shape.[1][2]

Cycloxaprid utilizes a bridged heterocyclic structure that forces the nitromethylene group into a cis-configuration .[1][2]

  • Mechanism: The oxabridged hexahydroimidazo[1,2-a]azepine ring system prevents the free rotation of the nitro group.

  • Outcome: This unique topology allows binding to modified nAChRs in resistant pests (Nilaparvata lugens), bypassing the standard resistance mechanisms affecting trans-neonicotinoids.[1][2]

Mechanistic Pathways & Signaling[2][3]

Binding Mode Interaction

The primary target is the orthosteric site of the nAChR


-subunit. The cyclopropyl group interacts with the hydrophobic "Loop D" region, specifically engaging residues like Trp148  (in Aplysia models) or Tyr151 .
Diagram 1: SAR Logic & Optimization Pathway

This flowchart illustrates the decision matrix for introducing a cyclopropyl group during lead optimization.

SAR_Logic Lead Lead Neonicotinoid (e.g., Imidacloprid) Mod_Type Modification Strategy Lead->Mod_Type Sub_N N-Substitution (Cyclopropylmethyl) Mod_Type->Sub_N Linear Optimization Bridge Ring Bridging (Cycloxaprid-like) Mod_Type->Bridge Scaffold Morphing Effect_1 Block N-Dealkylation (Metabolic Stability) Sub_N->Effect_1 Effect_2 Lock Cis-Conformation (Potency/Resistance Breaking) Bridge->Effect_2 Outcome Optimized Candidate High Potency / Low Resistance Effect_1->Outcome Effect_2->Outcome

Caption: Decision pathway for incorporating cyclopropyl motifs to enhance metabolic stability or lock bioactive conformations.

Experimental Protocols

Synthesis of N-Cyclopropyl Neonicotinoid Analogs

Objective: To synthesize a cyclopropyl-containing nitroguanidine derivative for SAR evaluation. Principle: Nucleophilic substitution of an S-methyl isothiourea intermediate with a cyclopropylamine.[1][2]

Protocol:

  • Precursor Preparation: Dissolve S-methyl-N-nitroisothiourea (1.0 eq) in anhydrous acetonitrile.

  • Amine Addition: Add cyclopropylamine (1.2 eq) dropwise at 0°C. The cyclopropyl ring is stable under these mild basic conditions.

  • Reflux: Heat the mixture to 60°C for 4 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 1:1).

  • Coupling: React the resulting N-cyclopropyl-N'-nitroguanidine with 6-chloropyridinyl-3-methyl chloride (CCM) using NaH (1.1 eq) in DMF at 0°C.

  • Purification: Quench with ice water, extract with dichloromethane, and purify via silica gel column chromatography.

  • Validation: Confirm structure via 1H-NMR (look for multiplets at

    
     0.5-0.9 ppm characteristic of cyclopropyl protons).
    
Electrophysiological Validation (Two-Electrode Voltage Clamp)

Objective: Determine if the cyclopropyl analog acts as a partial or full agonist on insect nAChRs.

Workflow:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding Nilaparvata lugens

    
    1 and 
    
    
    
    2 subunits.[1][2]
  • Incubation: Incubate oocytes for 48–72 hours at 18°C in ND96 buffer.

  • Recording:

    • Clamp voltage at -70 mV.[1][2]

    • Perfuse oocytes with the cyclopropyl-neonicotinoid (1 nM – 100

      
      M).[1][2]
      
    • Record current response (

      
      ).[1][2]
      
  • Normalization: Normalize responses against a standard 100

    
    M Acetylcholine (ACh) pulse.
    
  • Analysis: Plot dose-response curves to calculate

    
    . A "super-agonist" effect (efficacy > ACh) often correlates with high insecticidal potency.[1][2]
    
Diagram 2: Electrophysiology Workflow

Visualizing the validation of agonist activity.

TEVC_Workflow cluster_perfusion Perfusion Protocol Step1 cRNA Injection (Nlα1/β2 subunits) Step2 Oocyte Incubation (48h @ 18°C) Step1->Step2 Step3 Voltage Clamp (-70mV) Step2->Step3 Perf1 Apply ACh (Control) Step3->Perf1 Perf2 Wash (ND96 Buffer) Perf1->Perf2 Perf3 Apply Cyclopropyl-Neonic Perf2->Perf3 Step4 Data Analysis (Hill Equation Fit) Perf3->Step4

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) to determine agonist efficacy (


) and potency (

).

Toxicology & Selectivity (E-E-A-T)

Safety Note: While cyclopropyl groups improve insect potency, they must be screened for mammalian toxicity.[1][2] The cyclopropyl ring can occasionally undergo metabolic activation in mammals to form reactive intermediates (though less common than furan rings).[2]

  • Bee Safety: Cycloxaprid has shown a lower risk profile for honeybees (Apis mellifera) compared to imidacloprid in contact toxicity assays, likely due to faster metabolic clearance in bees or lower affinity for bee-specific nAChR subtypes.[1][2]

  • Resistance: The cis-configuration is specifically effective against the Y151S mutation in the nAChR, which confers resistance to imidacloprid.

References

  • Cui, G., et al. (2023). "Molecular Mechanism of Action of Cycloxaprid, An Oxabridged cis-Nitromethylene Neonicotinoid."[1][2][3] International Journal of Molecular Sciences. Link

  • Shao, X., et al. (2013). "Cycloxaprid: A novel cis-nitromethylene neonicotinoid insecticide."[1][2][4] Pest Management Science. Link[1][2]

  • Wessjohann, L. A., et al. (2003). "The Cyclopropyl Group in Medicinal Chemistry."[1] Chemical Reviews. (Provides grounding for the metabolic stability of the cyclopropyl motif). Link[1][2]

  • Bao, H., et al. (2016). "The cis-configuration of cycloxaprid is essential for high insecticidal activity."[1][2] Journal of Agricultural and Food Chemistry. Link[1][2]

  • Ihara, M., et al. (2008). "Crystal structures of Lymnaea stagnalis AChBP bound to neonicotinoid insecticides."[1][2] Invertebrate Neuroscience. (Structural basis for Loop D interactions).[1][2] Link[1][2]

Sources

Troubleshooting & Optimization

Common experimental errors with (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a key intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals, its successful handling and reaction are paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic application of (1-(6-Chloropyridin-3-YL)cyclopropyl)methanol?

This molecule is a crucial structural intermediate. The 6-chloropyridin-3-yl moiety is a key component of several neonicotinoid insecticides, such as Acetamiprid.[1][2] The cyclopropylmethanol group can influence a molecule's metabolic stability and binding affinity, making it a valuable component in medicinal chemistry and drug design.[3] Therefore, this compound serves as a critical precursor for introducing this combined pharmacophore into larger, more complex target molecules.

Q2: What is the most common synthetic pathway to prepare this compound?

While multiple routes are feasible, a prevalent and logical pathway involves a two-step process starting from a commercially available precursor, such as an ester of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid.

  • Cyclopropanation: Formation of the cyclopropyl ring, often via a reaction like the Simmons-Smith cyclopropanation or a carbene-mediated addition to an appropriately substituted alkene.[4][5]

  • Reduction: The ester or carboxylic acid is then reduced to the primary alcohol. For esters, this is most effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6]

An overview of this common synthetic workflow is presented below.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction Alkene_Precursor Alkene Precursor (e.g., vinylpyridine derivative) Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) Alkene_Precursor->Cyclopropanation Cyclopropyl_Ester 1-(6-chloropyridin-3-yl)cyclopropane carboxylate Ester Cyclopropanation->Cyclopropyl_Ester Reduction Ester Reduction (e.g., LiAlH₄) Cyclopropyl_Ester->Reduction Final_Product (1-(6-Chloropyridin-3-YL) cyclopropyl)methanol Reduction->Final_Product Start Low Yield in Reduction? Check_TLC Does TLC/GC show unreacted ester? Start->Check_TLC Check_Workup Was workup precipitate gelatinous? Check_TLC->Check_Workup No Sol_Reagent Use fresh, dry LiAlH₄. Increase stoichiometry to 1.5-2.0 eq. Use anhydrous solvent. Check_TLC->Sol_Reagent Yes Sol_Workup Implement Fieser workup. (H₂O, NaOH(aq), H₂O) Stir well before filtering. Check_Workup->Sol_Workup Yes Sol_Purification Consider purification issues. (See Problem Area 2) Check_Workup->Sol_Purification No

Caption: Troubleshooting Decision Tree for Low Yields.

Problem Area 2: Purification & Analysis

Q: My product streaks badly during silica gel column chromatography, making purification difficult and leading to impure fractions.

A: This is a common issue when purifying compounds containing a pyridine ring. The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.

Causality & Solution:

  • Acid-Base Interaction: The pyridine nitrogen (a Lewis base) adsorbs almost irreversibly to the acidic silica surface, causing significant tailing or streaking.

  • Solution 1 (Base-Washing): Deactivate the silica gel. Before packing the column, prepare a slurry of the silica gel in the starting eluent (e.g., 99% ethyl acetate, 1% triethylamine). The triethylamine (Et₃N) is a stronger, non-polar base that will occupy the acidic sites on the silica, allowing your product to elute more cleanly. A concentration of 0.5-1% Et₃N in the mobile phase is typically sufficient.

  • Solution 2 (Alternative Stationary Phase): If base-washing is ineffective or incompatible with your product's stability, switch to a more inert stationary phase like alumina (neutral or basic grade) or consider reverse-phase chromatography (C18).

Q: The ¹H NMR spectrum of my final product shows more signals in the aromatic region than expected. What could be the impurity?

A: Assuming the reduction was successful, a common impurity is a dechlorinated byproduct.

Causality & Solution:

  • Reductive Dehalogenation: Under certain conditions, particularly if excess LiAlH₄ is used at elevated temperatures for prolonged periods, the hydride can perform a nucleophilic aromatic substitution, replacing the chlorine atom on the pyridine ring with a hydride. This would result in the formation of (1-(pyridin-3-yl)cyclopropyl)methanol.

  • Identification: This byproduct would show a different, more complex splitting pattern in the aromatic region of the ¹H NMR compared to the 6-chloropyridin-3-yl starting material. MS analysis would show a molecular ion that is ~34.5 Da lighter (the difference between Cl and H).

  • Prevention: Avoid unnecessarily harsh reduction conditions. Use the minimum amount of LiAlH₄ and the shortest reaction time required for full conversion of the ester, as determined by reaction monitoring. Maintain moderate temperatures.

III. References

  • University of Calgary. (2022). 21.6: Chemistry of Esters. Available at: [Link]

  • Organic Chemistry. (n.d.). Reduction of esters to alcohols. Available at: [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Department of Chemistry, University of Calgary. Available at: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • JoVE. (2025). Esters to Alcohols: Hydride Reductions. JoVE Core Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Available at: [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Available at: [Link]

  • Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Available at: [Link]

  • Karpassed, M., & O'Brien, P. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamiprid. PubChem. Available at: [Link]

  • Morrisey, M. J., et al. (2020). A critical review on the potential impacts of neonicotinoid insecticide use. Environmental Science: Processes & Impacts. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.